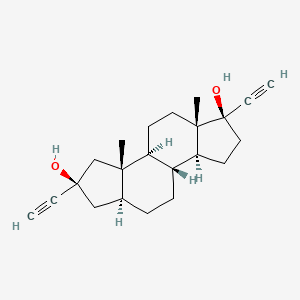
Anordiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anordiol, the dihydroxylated metabolite of anordrin, is an antiestrogen with estrogenic activity that is known to inhibit fertility.
Scientific Research Applications
Scientific Applications of Anordiol
This compound, a dihydroxylated active metabolite of anordrin, exhibits estrogenic activity and has been investigated for its effects on aquaporin function and as a potential agent to eliminate side effects of other medications . Anordrin itself, is a synthetic steroidal selective estrogen receptor modulator (SERM) used as an emergency contraceptive in China .
Effects on Aquaporins
- Inhibition of Osmotic Water Permeability: Research indicates that both acetazolamide and this compound can inhibit the osmotic water permeability of AQP1-cRNA injected oocytes, though via different mechanisms . Acetazolamide functionally inhibits the osmotic water permeability of AQP1, while this compound primarily decreases the amount of AQP1 protein expressed in the oocyte membrane .
- Mechanism of Action: this compound does not directly inhibit the osmotic permeability of AQP1 that has been expressed in Xenopus oocyte membrane. However, after a 72-hour incubation, it significantly inhibits AQP1 protein expression in a dose-dependent manner . Studies have shown that after incubation for 72 h with this compound (10 µmol/L), the quantity of AQP1 in the oocyte membrane was decreased dramatically (P<0.05) .
- Western Blotting Analysis: Western blotting analyses have confirmed that this compound reduces the expression of AQP1 protein in Xenopus oocyte membranes after 72 hours of treatment, with higher concentrations showing a more significant inhibitory effect .
Potential Therapeutic Applications
- Tamoxifen Side Effects: Anordrin, the precursor to this compound, has been found to inhibit tamoxifen-induced endometrial epithelial cell proliferation, suggesting a potential application in reducing the side effects of tamoxifen .
- Aquaporin-Based Therapeutics: Aquaporins (AQPs) are considered potential drug targets for various diseases, including kidney diseases, cancer, obesity, glaucoma, brain edema, and epilepsy . this compound's demonstrated effect on AQP1 expression suggests it could be further explored in aquaporin-based therapeutics .
Data Table: Effects of this compound on AQP1 Expression
| Treatment Duration | This compound Concentration | Effect on AQP1 Expression | Statistical Significance |
|---|---|---|---|
| 15 minutes | All tested doses | No significant effect | N/A |
| 72 hours | 10 µmol/L | Dramatic decrease in AQP1 protein quantity | P < 0.05 |
Metal-Based Compounds in AQP Inhibition
Properties
CAS No. |
1045-29-0 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]indene-2,6-diol |
InChI |
InChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
HUUUMTTWAPMBMU-ZBJWQKIUSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,17,diethynyl-2,17-dihydroxy-A-norandrostane A-norandrostane-2 alpha,17 alpha-diethynyl-2 beta,17 beta-diol AF 45 AF-45 anordiol anordiol, (2beta,17alpha)-isomer anordiol, (2beta,5alpha,17alpha)-isomer anordiol, (5alpha,17alpha)-isomer H 241 H241 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















